6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound listed in the PubChem database
Chemical Reactions Analysis
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. Additionally, it is used in various industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound may exhibit distinct reactivity, stability, and biological activity, making it valuable for specific applications. Some similar compounds include CID 63015 and CID 63014 .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-16-8-13-10-18-11-15(12-6-4-3-5-7-12)14(13)9-17(16)20-2/h3-9,15,18H,10-11H2,1-2H3 |
InChI Key |
VNEDJZCVRIKACP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CNCC2=C1)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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